Dichlorobis(mu-methanethioato)bis(pentamethylcyclopentadienyl)diruthenium(III)
Overview
Description
Molecular Structure Analysis
The molecular weight of this compound is 637.7 g/mol. The exact molecular structure would require more specific information or a detailed analysis which is not available from the current resources.Physical And Chemical Properties Analysis
This compound has a theoretical solubility in H2O of 639.973331 .Scientific Research Applications
Catalyst Precursor for Enantioselective Hydrogenation
The complex Dichlorobis(mu-methanethioato)bis(pentamethylcyclopentadienyl)diruthenium(III) and related compounds have been studied for their potential as precursors in the synthesis of efficient enantioselective hydrogenation catalysts. These compounds, through various reactions, can transform into bis(η5-dienyl)ruthenium(II) compounds, which have shown high yields and effectiveness in catalyzing enantioselective hydrogenation processes (Bauer et al., 2000).
Formation of Unique Diruthenium Complexes
Research has shown that the oxidation of certain ethynes can lead to the formation of unprecedented mu 2-eta 6:eta 6-bis(cyclopentadienylidene)ethene diruthenium complexes. These findings indicate the complex's ability to undergo significant structural rearrangements, leading to novel diruthenium complexes with unique properties (Sato & Watanabe, 2002).
Catalysis of Arylalkynes Dimerization
A commercially available diruthenium complex, similar in structure to Dichlorobis(mu-methanethioato)bis(pentamethylcyclopentadienyl)diruthenium(III), has been demonstrated to catalyze the dimerization of aromatic alkynes, forming (E)-1,4-diarylbut-1-ene-3-yne derivatives. This process is notable for its high stereoselectivity and does not require additives, highlighting the potential of diruthenium complexes in organic synthesis (Bassetti et al., 2007).
Mixed-Valent Intermediates Involvement
The investigation into diruthenium(II) complexes has revealed the formation of ligand radical-bridged RuIIRuII complexes and mixed-valent species containing RuI(4d7) through various reduction processes. These findings underscore the complex's role in forming mixed-valent intermediates, which are crucial in understanding electron transfer processes in organometallic chemistry (Sarkar et al., 2004).
Safety And Hazards
properties
InChI |
InChI=1S/2C10H15.2CH4S.2ClH.2Ru/c2*1-6-7(2)9(4)10(5)8(6)3;2*1-2;;;;/h2*1-5H3;2*2H,1H3;2*1H;;/q;;;;;;2*+2/p-4 | |
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Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCQUZUBSLIUHRF-UHFFFAOYSA-J | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[C]1[C]([C]([C]([C]1C)C)C)C.C[C]1[C]([C]([C]([C]1C)C)C)C.C[S-].C[S-].Cl[Ru+].Cl[Ru+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36Cl2Ru2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
637.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 11365704 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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